molecular formula C23H29N3O3 B6014947 3-({4-[(2,3,4-Trimethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole

3-({4-[(2,3,4-Trimethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole

Cat. No.: B6014947
M. Wt: 395.5 g/mol
InChI Key: JQLJCZPYXVJLGU-UHFFFAOYSA-N
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Description

3-({4-[(2,3,4-Trimethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole is a complex organic compound that features an indole core substituted with a piperazine ring and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(2,3,4-Trimethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the indole core.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction, where the piperazine-indole intermediate reacts with a trimethoxybenzyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-({4-[(2,3,4-Trimethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-({4-[(2,3,4-Trimethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which 3-({4-[(2,3,4-Trimethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways such as the MAPK/ERK pathway, leading to changes in cellular functions like proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with similar structural features.

    Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds with potential antimicrobial activity.

Uniqueness

3-({4-[(2,3,4-Trimethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole is unique due to its specific combination of an indole core, piperazine ring, and trimethoxyphenyl group, which confer distinct chemical and biological properties not commonly found in other compounds.

Properties

IUPAC Name

3-[[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-27-21-9-8-17(22(28-2)23(21)29-3)15-25-10-12-26(13-11-25)16-18-14-24-20-7-5-4-6-19(18)20/h4-9,14,24H,10-13,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLJCZPYXVJLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CNC4=CC=CC=C43)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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